molecular formula C23H34O4 B195311 Calcitroic acid CAS No. 71204-89-2

Calcitroic acid

Katalognummer: B195311
CAS-Nummer: 71204-89-2
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: MBLYZRMZFUWLOZ-WLWRUGSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Interaction with Vitamin D Receptor

Calcitroic acid has been shown to bind to the vitamin D receptor (VDR) and induce gene transcription. In vitro studies indicate that it exhibits agonistic properties similar to those of 1,25-dihydroxyvitamin D3, albeit with different efficacy levels. For instance, this compound demonstrated an EC50 value of approximately 870 nM for VDR binding .

Table 1: Comparison of this compound and 1,25-Dihydroxyvitamin D3 Binding Affinity

CompoundEC50 (nM)Biological Activity
This compound870VDR Agonist
1,25-Dihydroxyvitamin D320VDR Agonist

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. In studies involving mouse macrophages stimulated with interferon gamma and lipopolysaccharide, this compound reduced the transcription of inflammatory markers such as iNOS and IL-1β at concentrations similar to those of 1,25-dihydroxyvitamin D3 . This suggests that this compound may play a role in modulating inflammatory responses.

Potential Applications in Cancer Therapy

Recent research indicates that this compound may have protective properties against colon cancer. It has been suggested that this compound could mediate some of the beneficial effects associated with vitamin D in cancer prevention . Further studies are needed to elucidate the mechanisms by which this compound may exert these effects.

Study on Gene Regulation

A study conducted on DU145 prostate cancer cells revealed that this compound upregulated the VDR target gene CYP24A1 significantly at a concentration of 7.5 μM. This effect was notably less than that observed with calcitriol but still indicates a functional role for this compound in gene regulation related to cancer biology .

Evaluation of Physiological Role

Despite its known interactions with VDR, the physiological role of this compound remains largely unexplored. A study utilizing perfused rat kidneys demonstrated endogenous formation but did not clarify its metabolic pathways or physiological significance .

Biologische Aktivität

Calcitroic acid (CTA) is a metabolite of 1,25-dihydroxyvitamin D3 (calcitriol), which plays a critical role in calcium metabolism and bone health. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and physiological roles. This article summarizes the current research findings, including its interaction with the vitamin D receptor (VDR), anti-inflammatory properties, and metabolic pathways.

Chemical Structure and Metabolism

This compound is formed through the metabolic conversion of calcitriol, primarily mediated by the enzyme CYP24A1, which hydroxylates vitamin D metabolites to facilitate their excretion. The metabolic pathway can be summarized as follows:

  • Vitamin D3 → 25-Hydroxyvitamin D3 (calcidiol)
  • Calcidiol → 1,25-Dihydroxyvitamin D3 (calcitriol)
  • Calcitriol → this compound

This pathway is crucial for regulating vitamin D levels in the body and preventing toxicity from excessive vitamin D intake.

Interaction with Vitamin D Receptor

This compound exhibits biological activity through its interaction with the VDR, a nuclear receptor that regulates gene expression related to calcium homeostasis and bone metabolism. Research indicates that this compound can bind to VDR and induce gene transcription, although its efficacy is lower compared to calcitriol.

  • Binding Affinity : this compound has been shown to support VDR binding with an effective concentration (EC50) of approximately 870 nM .
  • Gene Regulation : At concentrations of 10 μM, this compound upregulates the expression of CYP24A1 in intestinal cells similarly to calcitriol at 20 nM .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. It reduces inflammatory markers in activated macrophages at low micromolar concentrations:

  • Nitric Oxide Production : CTA significantly decreases nitric oxide production in interferon γ and lipopolysaccharide-stimulated mouse macrophages, indicating its potential use in treating inflammatory conditions .
  • Cytokine Production : It also reduces interleukin-1 beta (IL-1β) secretion, further supporting its anti-inflammatory profile .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in vivo and in vitro, revealing its physiological significance:

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Rat KidneyThis compound was detected post administration of calcitriol; showed binding to VDR.
MacrophagesReduced iNOS and IL-1β production at low micromolar concentrations.
Mice Exposed to RadiationDecreased urinary excretion levels of this compound after exposure to 90Sr; indicative of altered vitamin D metabolism.

Case Study: Effects on Urinary Excretion

In a study assessing the impact of radiation exposure on this compound levels, it was found that:

  • Control mice had urinary levels of this compound at 13.6 ± 0.96 μg/mL.
  • After exposure to 90Sr, levels dropped significantly to 8.4 ± 0.46 μg/mL at days 7–9 and further decreased to 7.5 ± 0.90 μg/mL by days 25–30 .

This suggests that external stressors can influence the metabolism and excretion pathways of this compound.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to the formation of calcitroic acid, and what enzymes are involved?

this compound is the terminal metabolite of 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], generated via CYP24A1-mediated 24-hydroxylation. This enzyme catalyzes the oxidation of 1,25(OH)₂D₃ to 1,24,25(OH)₃D₃, followed by further side-chain cleavage to produce this compound, a water-soluble compound excreted renally. The process is critical for vitamin D catabolism and homeostasis .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key optimizations include:

  • Ionization/fragmentation parameters : Tailored to this compound’s structure for enhanced sensitivity.
  • Sample preparation : Strong anion-exchange solid-phase extraction (SPE) to remove interfering species in tissues like the intestine or kidney.
  • Derivatization : Explored for low-concentration samples, though endogenous levels in mice often fall below detection limits (<1 ng/g) .

Q. What structural features distinguish this compound from its vitamin D precursors?

this compound retains the seco-steroid core of vitamin D but lacks the cholesterol side chain. Instead, it has a truncated C23 carboxylic acid group, making it polar and readily excretable. Key identifiers include its IUPAC name (1α-hydroxy-24,25,26,27-tetranorvitamin D3 23-carboxylic acid) and CAS registry number (4552044) .

Q. How is this compound excreted from the body, and what factors influence its urinary concentration?

As a water-soluble metabolite, this compound is excreted via urine. Urinary levels depend on CYP24A1 activity, renal function, and external factors like radiation exposure. For example, low-dose radiation (4.1 Gy X-ray) reduced urinary this compound in mice, while internal ⁹⁰Sr/¹³⁷Cs exposure increased it, highlighting context-dependent variability .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound concentration data under different experimental conditions (e.g., radiation exposure)?

Contradictory findings (e.g., radiation-induced increases vs. decreases) require:

  • Dose-response validation : Testing multiple radiation doses and timepoints.
  • Matrix-specific calibration : Accounting for tissue-specific interference (e.g., lipids in the intestine).
  • Method harmonization : Cross-lab validation of SPE and UHPLC-MS/MS protocols to reduce variability .

Q. What experimental strategies are effective in overcoming the low endogenous concentrations of this compound in tissue samples?

Strategies include:

  • Chemical derivatization : Enhancing MS detectability via esterification or dye tagging.
  • Isotope dilution : Using ¹³C-labeled internal standards for precise quantification.
  • Enrichment protocols : Combining SPE with immunoaffinity columns for low-abundance tissues like the colon .

Q. How does this compound interact with the vitamin D receptor (VDR), and what implications does this have for its role in gene regulation?

Despite being a catabolic product, this compound exhibits potent VDR agonism, upregulating detoxification genes like CYP3A in the colon. This suggests a dual role: terminating 1,25(OH)₂D₃ signaling while activating protective pathways against bile acid toxicity and colon cancer. In vitro luciferase assays and gene expression profiling in DU145 cells are key methods to validate this .

Q. What in vitro and in vivo models are suitable for studying this compound's role in inflammatory bowel disease (IBD)?

  • In vitro : Human colonic epithelial cell lines (e.g., Caco-2) treated with this compound to assess anti-inflammatory markers (e.g., IL-10).
  • In vivo : A/J outbred mice with dextran sulfate sodium (DSS)-induced colitis, optimized for low-variance measurements of this compound in fecal and serum samples. Dose-ranging studies with this compound-loaded liposomes improve bioavailability .

Q. What are the challenges in synthesizing stable this compound derivatives for pharmacological studies?

Challenges include:

  • Oxidative instability : The conjugated diene system in the seco-steroid core is prone to degradation.
  • Stereochemical purity : Ensuring correct 1α,3β-hydroxy configuration during synthesis.
  • Scalability : Multi-step purification (e.g., flash chromatography) limits yields. Current protocols use commercially available this compound (Toronto Research Chemicals) for consistency .

Q. How can researchers validate the specificity of this compound detection methods in complex biological matrices?

Validation steps involve:

  • Blank matrix analysis : Confirming absence of interference in this compound-free samples.
  • Stability tests : Assessing degradation under storage (-80°C vs. room temperature).
  • Cross-reactivity assays : Testing structurally related metabolites (e.g., lithocholic acid glucuronides) to rule out false positives .

Eigenschaften

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYZRMZFUWLOZ-ZTIKAOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904030
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71204-89-2
Record name Calcitroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71204-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcitroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCITROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

But-1-en-3-ynyl acetate
Calcitroic acid
But-1-en-3-ynyl acetate
Calcitroic acid
But-1-en-3-ynyl acetate
Calcitroic acid
But-1-en-3-ynyl acetate
Calcitroic acid
But-1-en-3-ynyl acetate
Calcitroic acid
But-1-en-3-ynyl acetate
Calcitroic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.